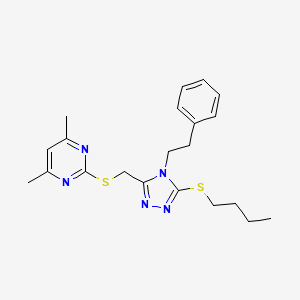

![molecular formula C10H10N4OS B2932858 N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 167219-58-1](/img/structure/B2932858.png)

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

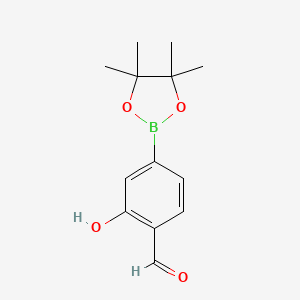

“N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide reacted with triethyl orthoformate at a molar ratio of 1:1 to give 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-{3-[(2-amino-6-methylpyrimidin-4-yl)sulfanylmethyl]-4H-1,2,4-triazol-4-yl}acetamide .Molecular Structure Analysis

The molecular structure of “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” consists of a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Applications De Recherche Scientifique

Drug Discovery

The core structure of 1,2,4-triazoles, which includes the “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide”, has been extensively utilized in drug discovery. This compound’s ability to mimic the E or Z amide bond makes it a valuable scaffold in medicinal chemistry. It has been incorporated into various drugs, such as anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile intermediate. The sulfanyl group in the compound can act as a nucleophile, opening up possibilities for creating complex molecules through various synthetic pathways .

Polymer Chemistry

Triazole derivatives are known for their stability and have been used in polymer chemistry to create polymers with specific properties, such as increased thermal stability or novel functionalities .

Supramolecular Chemistry

The strong dipole moment and hydrogen bonding ability of triazoles make them suitable for supramolecular chemistry applications. They can be used to design molecules that form complex structures with specific behaviors .

Bioconjugation

The compound’s reactive sulfanyl group allows for bioconjugation with biomolecules, which is useful in developing targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, triazole derivatives can be used to modify biological molecules, thereby altering their function or stability. This can be particularly useful in studying biological pathways and processes .

Fluorescent Imaging

Due to their electronic properties, triazoles can be used in fluorescent imaging to track biological processes or the distribution of drugs within the body .

Materials Science

The stability and electronic properties of triazoles also make them candidates for developing new materials with specific electronic or photonic properties .

Propriétés

IUPAC Name |

N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIJEGBNIFORAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)

![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)

![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)

![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)

![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)

![2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2932796.png)